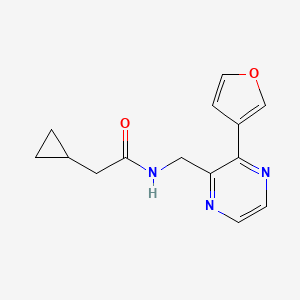

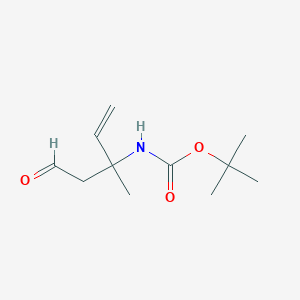

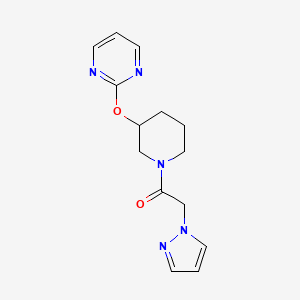

![molecular formula C22H14Cl2O4S B2529360 (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-89-5](/img/structure/B2529360.png)

(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, including the compound "(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone", involves a Rap-Stoermer condensation reaction. This method is a key step in producing these derivatives, which have been evaluated as potential probes for β-amyloid plaques in Alzheimer's disease (AD) research . The synthesis process is crucial for obtaining compounds with high purity and yield, which are essential for the subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For instance, a compound with a similar sulfonyl and benzofuran structure was found to have a piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom. The structure is stabilized by intermolecular hydrogen bonds and other interactions such as C—Cl···π and π···π interactions . These structural features are significant as they can influence the binding affinity and selectivity of the compounds towards their biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are substitution reactions, which are commonly used in organic chemistry to introduce various functional groups into a molecule. The substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride is an example of such a reaction, leading to the formation of a compound with potential for further biological studies . Understanding these reactions is essential for modifying the chemical structure to enhance the biological activity and pharmacokinetic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their thermal stability, optical properties, and electronic parameters. For example, the thermal properties of a related compound were studied using thermogravimetric analysis, revealing stability in the temperature range of 20-170°C . The HOMO-LUMO energy gap and molecular electrostatic potential map are also evaluated to identify reactive sites on the molecular surface, which can predict the molecule's reactivity and interaction with biological targets . These properties are crucial for the development of new pharmaceutical agents, as they determine the compound's behavior in biological systems and its suitability for drug development.

Case Studies

The benzofuran-2-yl(phenyl)methanone derivatives have been evaluated in the context of Alzheimer's disease. Autoradiography with brain sections of AD model mice (APP/PS1) showed that a radioiodinated probe labeled β-amyloid plaques selectively and displayed good brain uptake . These findings are significant as they provide a basis for the development of diagnostic tools for AD and potentially for the design of therapeutic agents targeting β-amyloid plaques. The case studies demonstrate the practical applications of these compounds in a biomedical context, highlighting their potential impact on healthcare and disease management.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone and its derivatives are actively researched in the field of organic chemistry for their diverse potential applications. The synthesis and structural analysis of related compounds have been extensively studied. Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylsulfonyl moieties, and reported their crystal structures along with herbicidal and insecticidal activities. The study highlights the significance of arylsulfonyl groups in enhancing biological activity (Wang et al., 2015).

Feilong (2011) focused on the synthesis of Dronedarone Hydrochloride, involving a benzofuran moiety, emphasizing the intricate steps in the synthesis process and the yields obtained, showcasing the complexity and potential of benzofuran compounds in pharmaceutical synthesis (Feilong, 2011).

Biological Activities and Applications

Benzofuran derivatives, similar in structure to the queried compound, have been studied for their antimicrobial properties. Kenchappa et al. (2016) prepared a novel series of benzofuran derivatives and evaluated their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Kenchappa et al., 2016). Similarly, Koca et al. (2005) synthesized and tested novel benzofuran derivatives for antimicrobial activity, revealing their potential as effective antimicrobial agents (Koca et al., 2005).

Chemical Stability and Conductivity

Shi et al. (2017) developed poly(arylene ether sulfone)s bearing benzyl quaternary ammonium groups and investigated their properties such as hydroxide conductivity, stability, and membrane swelling. The study provides valuable insights into the chemical stability and conductivity of these compounds, potentially applicable in industrial processes (Shi et al., 2017).

Material Science and Catalysis

In material science, Huang et al. (2021) presented a detailed study on the synthesis, crystal structure, and DFT study of compounds bearing boric acid ester intermediates with benzene rings. This research highlights the application of these compounds in material science and their physicochemical properties (Huang et al., 2021).

Eigenschaften

IUPAC Name |

[3-[(3,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2O4S/c23-18-11-10-15(12-19(18)24)29(26,27)13-17-16-8-4-5-9-20(16)28-22(17)21(25)14-6-2-1-3-7-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMVTFLWVDUGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

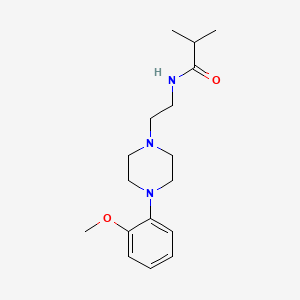

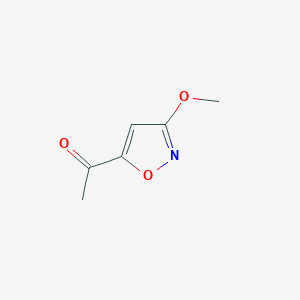

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

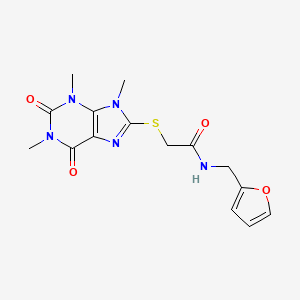

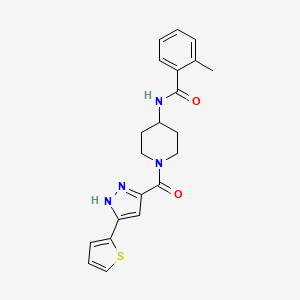

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

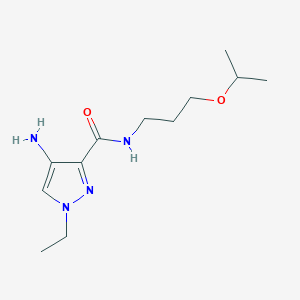

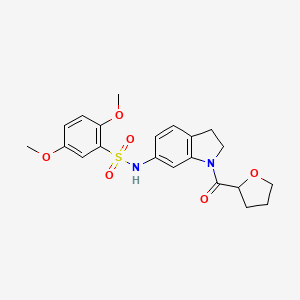

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)